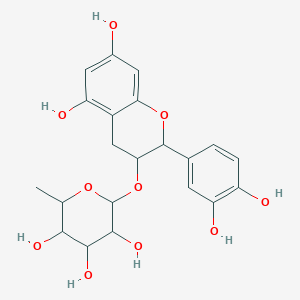

Catechin 3-O-alpha-L-rhamnopyranoside

Description

Overview of Flavan-3-ol (B1228485) Glycosides in Natural Product Chemistry

Flavan-3-ols, which include the well-known catechins, are a major subgroup of the flavonoid family of secondary plant metabolites. pbbmi.org Their basic structure consists of a C6-C3-C6 carbon skeleton, forming a chromane (B1220400) ring system with a phenyl substituent at position 2. researchgate.net Flavan-3-ol glycosides are derivatives of these compounds where one or more hydroxyl groups are attached to a sugar moiety. The attachment of different sugars, such as glucose, galactose, or rhamnose, to various positions on the flavan-3-ol backbone contributes to the vast chemical diversity of this group of natural products. mdpi.com

The biosynthesis of flavan-3-ols originates from the phenylpropanoid pathway, which produces cinnamic acid from the amino acid phenylalanine. researchgate.net A series of enzymatic reactions then lead to the formation of the core flavan-3-ol structure. researchgate.net Glycosylation, the attachment of sugar units, is a subsequent modification catalyzed by specific glycosyltransferases. This process not only enhances the water solubility and stability of the compounds but also influences their biological activity and metabolic fate within the plant and in organisms that consume them. medchemexpress.com Flavan-3-ol glycosides are widely distributed in the plant kingdom and play crucial roles in plant defense mechanisms against pathogens and herbivores. researchgate.net

Significance of Catechin (B1668976) 3-O-alpha-L-rhamnopyranoside in Phytochemical Studies

Catechin 3-O-alpha-L-rhamnopyranoside has been identified in a variety of plant species, highlighting its potential as a chemotaxonomic marker for certain plant families or genera. Its isolation from diverse sources underscores its significance in understanding the chemical diversity and evolutionary relationships of plants.

Natural Occurrences of this compound:

| Plant Species | Family | Plant Part |

| Artocarpus lakoocha | Moraceae | Twigs nih.gov |

| Lannea kerstingii | Anacardiaceae | Stem bark researchgate.net |

| Neocarya macrophylla | Chrysobalanaceae | Stem bark neist.res.in |

| Osyris alba | Santalaceae | Not specified pbbmi.org |

| Quercus miyagii | Fagaceae | Not specified pbbmi.org |

| Erythroxylum novogranatense | Erythroxylaceae | Stems |

| Rorippa nasturtium-aquaticum | Brassicaceae | Not specified |

| Urtica urens | Urticaceae | Not specified |

Phytochemical research has demonstrated that this compound possesses a range of biological activities. These findings contribute to the growing body of knowledge on the therapeutic potential of natural products.

Reported Biological Activities of this compound:

| Activity | Research Findings |

| Antimicrobial | Exhibited activity against a panel of pathogenic bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/ml. researchgate.net |

| Antioxidant | Demonstrated significant radical scavenging activity. researchgate.net |

| Anti-inflammatory | Showed inhibition of inflammation in a formaldehyde-induced inflammation model in rats. neist.res.in |

| Analgesic | Exhibited a significant pain-relieving effect in a formalin-induced pain model in rats. neist.res.in |

| Antivenom | Provided protection against the lethal effects of Naja nigricollis venom in mice and inhibited the enzymatic activity of phospholipase A2. neist.res.in |

The presence and activities of this compound make it a compound of interest for further investigation in drug discovery and natural product chemistry. Its specific structure, with the rhamnose sugar attached at the 3-O position of the catechin core, likely plays a crucial role in its biological functions and interactions with molecular targets.

Properties

Molecular Formula |

C21H24O10 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3 |

InChI Key |

KYLFHITXPCWYAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Catechin 3 O Alpha L Rhamnopyranoside

Natural Sources and Plant Families

The distribution of Catechin (B1668976) 3-O-alpha-L-rhamnopyranoside is not widespread, but it has been isolated and identified from a select group of plants. Research has confirmed its presence in species belonging to the Moraceae, Chrysobalanaceae, Santalaceae, and Fagaceae families, among others. The following subsections provide a detailed overview of the occurrence of this compound in specific botanical sources.

Artocarpus lakoocha, a tree species in the Moraceae family, is a known source of Catechin 3-O-alpha-L-rhamnopyranoside. Phytochemical studies have successfully isolated this compound from the twigs of the plant. nih.gov The presence of this and other flavonoids contributes to the complex chemical profile of Artocarpus lakoocha. nih.gov

| Plant Species | Family | Plant Part | Compound Isolated |

| Artocarpus lakoocha | Moraceae | Twigs | This compound |

In the Chrysobalanaceae family, Neocarya macrophylla has been identified as a source of this compound. Specifically, the flavan-3-ol (B1228485) glycoside, (+)-catechin-3ꞌ-O-rhamnopyranoside, was isolated from the stem bark of this plant. nih.govnih.gov This discovery is significant as it highlights the diverse bioactive compounds present in this species. nih.govnih.gov

| Plant Species | Family | Plant Part | Compound Isolated |

| Neocarya macrophylla | Chrysobalanaceae | Stem Bark | (+)-catechin-3ꞌ-O-rhamnopyranoside |

Osyris alba, a member of the Santalaceae family, has also been reported to contain this compound. medchemexpress.commdpi.com Phytochemical investigations of this plant of Jordanian origin led to the isolation and identification of this compound among sixteen other known compounds. medchemexpress.comresearchgate.net

| Plant Species | Family | Plant Part | Compound Isolated |

| Osyris alba | Santalaceae | Not Specified | This compound |

Within the Fagaceae family, Quercus miyagii is a documented source of this compound. mdpi.com The presence of this compound in the genus Quercus is of chemotaxonomic interest and contributes to the understanding of the distribution of flavonoids in this plant family.

| Plant Species | Family | Plant Part | Compound Isolated |

| Quercus miyagii | Fagaceae | Not Specified | This compound |

Extensive phytochemical research has been conducted on Ulmus davidiana var. japonica, a member of the Ulmaceae family. These studies have led to the isolation of various flavan-3-ols and their glycosides from the root and stem bark, including (-)-catechin (B126292) and catechin 7-O-β-D-apiofuranoside. However, to date, the scientific literature has not reported the isolation of this compound from this particular plant species.

| Plant Species | Family | Plant Part | Related Compounds Isolated |

| Ulmus davidiana var. japonica | Ulmaceae | Root and Stem Bark | (-)-catechin, catechin 7-O-β-D-apiofuranoside |

Dicliptera chinensis, belonging to the Acanthaceae family, has been the subject of phytochemical studies to identify its chemical constituents. While research has identified various flavonoids, glycosides, and other compounds within this plant, there are no scientific reports confirming the presence of this compound.

| Plant Species | Family | Plant Part | Reported Compounds |

| Dicliptera chinensis | Acanthaceae | Whole Herb | Various flavonoids, glycosides, and other compounds |

Vaccinium vitis-idaea

This compound and its derivatives have been identified in Vaccinium vitis-idaea, commonly known as lingonberry. Research has shown that the stems of this plant are a source of various catechin-O-glycosides. Specifically, a related compound, (–)-epicatechin-3-O-α-L-rhamnopyranoside, has been isolated from the acetone (B3395972) extract of V. vitis-idaea stems. While this specific isomer has been identified, the presence of other catechin rhamnosides suggests a potential for this compound to also be present. Studies focusing on the comprehensive phytochemical analysis of lingonberry have noted that the leaves, fruits, and stems contain (+)-catechin and (−)-epicatechin, with the leaves generally showing the highest concentrations of these base compounds.

Faidherbia albida

The stem bark of Faidherbia albida, a leguminous tree species, has been confirmed as a source of (+)-Catechin-3-O-α-L-rhamnopyranoside. Phytochemical investigations of the ethyl acetate (B1210297) extract of the bark led to the isolation and identification of this compound. While the bark is a confirmed source, studies on the leaves and roots of Faidherbia albida have identified other flavonoid compounds, but not specifically this compound, indicating a potential tissue-specific accumulation of this particular glycoside in the stem bark.

Related Flavan-3-ol Rhamnosides in Diverse Flora (e.g., Turpinia formosana)

While the specific compound this compound has a somewhat limited documented distribution, related flavan-3-ol rhamnosides and other glycosides are found in a wider array of plants. For instance, a closely related compound, (-)-epicatechin-3-O-β-d-allopyranoside, has been isolated from the rhizomes of Davallia formosana. It is important to note that initial suggestions pointed towards Turpinia formosana, however, the significant findings of this related epicatechin glycoside are associated with Davallia formosana. Furthermore, this compound itself has been isolated from the twigs of Artocarpus lakoocha.

Distribution within Plant Organs (e.g., Twigs, Stem Bark, Leaves, Roots)

The localization of this compound and its analogs appears to be organ-specific in the plants identified as sources.

| Plant Species | Organ | Compound Identified |

| Vaccinium vitis-idaea | Stems | (–)-epicatechin-3-O-α-L-rhamnopyranoside |

| Leaves | Higher concentrations of (+)-catechin and (−)-epicatechin | |

| Fruits | Lower concentrations of (+)-catechin and (−)-epicatechin | |

| Faidherbia albida | Stem Bark | (+)-Catechin-3-O-α-L-rhamnopyranoside |

| Artocarpus lakoocha | Twigs | This compound |

| Davallia formosana | Rhizomes | (-)-epicatechin-3-O-β-d-allopyranoside |

In Vaccinium vitis-idaea, the stems have been explicitly shown to contain catechin-O-rhamnosides. While the base catechins are found in leaves, fruits, and stems, the glycosylated forms appear more concentrated in the woody tissues. For Faidherbia albida, current research points to the stem bark as the primary location for this compound. In the case of Artocarpus lakoocha, the twigs have been identified as the source of this compound. The related flavan-3-ol glycoside in Davallia formosana has been localized to the rhizomes. This pattern of distribution suggests that these glycosylated flavan-3-ols may play roles in the defense or physiology of these specific plant tissues.

Isolation and Purification Methodologies

The successful isolation of Catechin (B1668976) 3-O-alpha-L-rhamnopyranoside hinges on a systematic approach that begins with the liberation of the compound from plant tissues, followed by a series of purification steps to achieve the desired level of purity.

Extraction Techniques from Plant Matrices

The initial and critical step in isolating Catechin 3-O-alpha-L-rhamnopyranoside is its extraction from the source plant material. The choice of solvent and extraction method is paramount to maximize yield while minimizing the co-extraction of undesirable compounds.

Solvent extraction remains a primary method for obtaining crude extracts enriched with this compound. Due to the polar nature of this glycoside, polar solvents are typically employed.

Methanolic Extraction: Methanol (B129727) is a common solvent for the extraction of phenolic compounds, including flavonoid glycosides. Dried and powdered plant material, such as the twigs of Artocarpus lakoocha, is often macerated or percolated with methanol. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acetone (B3395972) Extraction: In studies on Vaccinium vitis-idaea stems, acetone has been effectively used to extract catechin-O-glycosides. The air-dried plant material is subjected to extraction with acetone, followed by concentration of the extract. This crude acetone extract then serves as the starting material for further purification.

Ethyl Acetate (B1210297) Fractionation: Following initial extraction with a highly polar solvent like methanol or aqueous ethanol, the crude extract is often suspended in water and partitioned with solvents of increasing polarity. Ethyl acetate is frequently used in this liquid-liquid partitioning step. This allows for the separation of compounds based on their polarity, with many flavonoid glycosides, including this compound, concentrating in the ethyl acetate fraction. This step effectively removes highly polar substances like sugars and some organic acids, as well as non-polar compounds, thereby enriching the target compound in the ethyl acetate soluble portion.

Table 1: Overview of Solvent Extraction Parameters for Catechin Glycosides

| Plant Source | Plant Part | Extraction Solvent | Extraction Method |

|---|---|---|---|

| Artocarpus lakoocha | Twigs | Methanol | Maceration/Percolation |

| Vaccinium vitis-idaea | Stems | Acetone | Maceration |

| General Procedure | - | Ethyl Acetate | Liquid-Liquid Partitioning |

Chromatographic Separation Strategies

Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of this compound from the enriched extract. A combination of different chromatographic methods is often necessary to achieve high purity.

Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Silica Gel Column Chromatography: This is a widely used technique for the initial separation of compounds from the crude extract. The extract is loaded onto a column packed with silica gel, and elution is carried out with a solvent system of increasing polarity. A common mobile phase for separating flavonoid glycosides starts with a non-polar solvent like chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a lipophilic dextran (B179266) gel that is particularly effective for the separation of polyphenolic compounds. This material separates compounds based on a combination of molecular size exclusion and adsorption chromatography. Elution is typically performed with solvents such as methanol or ethanol. This step is crucial for removing tannins and other polymeric phenols that may be present in the extract, leading to a significant purification of this compound.

Reverse-Phase Chromatography (e.g., LiChroprep RP-18)

Reverse-phase chromatography is a powerful technique for the separation of moderately polar compounds like flavonoid glycosides. In this method, a non-polar stationary phase (such as C18-bonded silica, e.g., LiChroprep RP-18) is used with a polar mobile phase. The elution is typically carried out with a gradient of decreasing polarity, such as a mixture of water and methanol or acetonitrile (B52724), often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. This compound, being more polar than its aglycone, will elute earlier than non-glycosylated catechins.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

For the final purification step to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers high resolution and efficiency.

A reverse-phase column (typically C18) is most commonly used. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. A gradient elution program is typically employed, starting with a high proportion of the aqueous phase and gradually increasing the concentration of the organic solvent. The effluent is monitored with a UV detector, and the fraction corresponding to the peak of this compound is collected.

Table 2: Illustrative Preparative HPLC Parameters for Catechin Glycoside Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Reverse-Phase C18 (e.g., 10 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Detection | UV at ~280 nm |

Thin Layer Chromatography (TLC), including Preparative TLC

Analytical TLC: Thin Layer Chromatography is an essential tool used throughout the isolation process to monitor the progress of purification. It is used to analyze the fractions collected from column chromatography and to select the appropriate solvent systems for further separation. A typical stationary phase is silica gel 60 F254 plates. The mobile phase can vary, but a common system for flavonoid glycosides is a mixture of ethyl acetate, formic acid, and water. After development, the spots can be visualized under UV light (at 254 nm and 366 nm) and by spraying with a suitable reagent, such as ferric chloride or anisaldehyde-sulfuric acid.

Preparative TLC: For the isolation of small quantities of the compound, preparative TLC can be employed. The crude or partially purified extract is applied as a band onto a thicker layer of silica gel on a glass plate. After development in a suitable solvent system, the band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is then eluted from the silica gel with a polar solvent like methanol. The solvent is then evaporated to yield the purified compound.

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as an effective intermediate step between low-pressure column chromatography and high-performance liquid chromatography (HPLC), offering improved resolution and speed over the former and handling larger sample loads than the latter. It is particularly useful for the fractionation of crude extracts to enrich target compounds like flavonoid glycosides.

For the separation of polar compounds such as this compound, reversed-phase materials are commonly employed. A typical MPLC setup would involve a stationary phase like C18-functionalized silica gel. The mobile phase would likely consist of a gradient of water and an organic solvent, such as methanol or acetonitrile, to gradually elute compounds of increasing hydrophobicity. While specific MPLC parameters for this compound are not extensively documented, methodologies for similar phenolic compounds, including catechin and rutin (B1680289) (a quercetin (B1663063) rhamnoside), have been developed. auctoresonline.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Table 1: Illustrative MPLC Parameters for Flavonoid Glycoside Enrichment

| Parameter | Value/Description |

| Stationary Phase | C18-silica gel |

| Mobile Phase | A: Water; B: Methanol |

| Elution Mode | Gradient elution |

| Detection | UV-Vis (e.g., 280 nm for flavonoids) |

| Application | Prefractionation of crude plant extract to isolate flavonoid glycoside fractions |

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption and degradation of sensitive samples. This makes it an ideal method for the preparative isolation of natural products like this compound. The separation is achieved by partitioning the sample between two immiscible liquid phases.

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. For polar flavonoid glycosides, systems composed of ethyl acetate, n-butanol, and water in various ratios are frequently used. For instance, a two-phase solvent system of ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5, v/v) has been successfully applied to purify flavonoid glycosides. rsc.org In another application, a system of tert-butyl methyl ether-acetonitrile-0.1% aqueous trifluoroacetic acid (2:2:3, v/v/v) was used for the separation of tea catechins. nih.gov The choice depends on the partition coefficient (K) of the target compound, with an ideal K value typically between 0.5 and 2.0.

High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of CCC, utilizes high rotational speeds to enhance the mixing of the two phases and improve separation efficiency, making it a powerful tool for isolating compounds like catechin glycosides from complex matrices. rsc.orgresearchgate.net

Table 2: Example HSCCC Solvent Systems for Catechin and Flavonoid Glycoside Separation

| Solvent System Composition (v/v/v) | Target Compounds | Reference |

| Ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5) | Flavonoid glycosides | rsc.org |

| tert-Butyl methyl ether–acetonitrile–0.1% TFA (2:2:3) | Tea catechins and flavonol glycosides | nih.gov |

| Hexane–ethyl acetate–water (1:10:10) | Monomer catechins | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that has become a powerful tool for the separation of polar and hydrophilic compounds, such as flavonoid glycosides. In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. nih.gov

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. For compounds like this compound, the presence of the hydrophilic rhamnose sugar moiety significantly increases its retention in HILIC mode compared to its aglycone (catechin).

Studies on the HILIC behavior of quercetin and its glycosides have shown that zwitterionic stationary phases can provide typical hydrophilic partitioning mechanisms, where retention is inversely proportional to the water content in the mobile phase. benthamdirect.combenthamscience.com In contrast, bare silica columns may exhibit a dual retention mechanism. benthamdirect.comnih.gov The high organic content of the mobile phase in HILIC also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS) detection. nih.gov

Table 3: HILIC Stationary Phases for Flavonoid Glycoside Analysis

| Stationary Phase Type | Description |

| Bare Silica | Unmodified silica gel; can exhibit dual retention mechanisms. benthamdirect.comnih.gov |

| Zwitterionic (e.g., ZIC-HILIC) | Contains both positive and negative charges, providing strong hydrophilic interactions. nih.govbenthamdirect.com |

| Diol | Silica bonded with diol functional groups, offering a different selectivity for polar compounds. nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. SFC is considered a "green" technology due to the reduced use of organic solvents. It bridges the gap between gas and liquid chromatography and is suitable for the separation of a wide range of compounds, including moderately polar flavonoid glycosides.

For the analysis of flavonoids, polar stationary phases such as bare silica, ethyl pyridine, or fluorophenyl phases are often employed. nih.govmdpi.com Since supercritical CO₂ is non-polar, a polar organic modifier, such as methanol or ethanol, is typically added to the mobile phase to elute polar analytes like this compound. The elution strength is increased by increasing the percentage of the modifier. Acidic additives, such as phosphoric acid or methanesulfonic acid, are often included in the modifier to improve the peak shape of phenolic compounds by suppressing the ionization of hydroxyl groups. mdpi.comresearchgate.net SFC methods are generally much faster than traditional HPLC methods, offering rapid separation of complex mixtures. nih.govresearchgate.net

Table 4: Key Parameters in SFC for Flavonoid Separation

| Parameter | Typical Conditions/Options |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) |

| Stationary Phase | Polar columns (e.g., Silica, Ethyl Pyridine, CSH Fluorophenyl) nih.gov |

| Modifier Additive | Acidic compounds (e.g., Phosphoric acid, Methanesulfonic acid) mdpi.comresearchgate.net |

| Back Pressure | 100-200 bar |

| Temperature | 40-60 °C |

Advanced Separation Techniques (e.g., Molecularly Imprinted Polymers)

Molecularly Imprinted Polymers (MIPs) represent a cutting-edge separation technology based on the creation of synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). This "molecular lock and key" approach provides high selectivity, making MIPs excellent materials for solid-phase extraction (SPE) to isolate specific compounds from complex mixtures.

The synthesis of a MIP for this compound would involve polymerizing functional monomers and a cross-linker in the presence of the target molecule. After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to it. While specific MIPs for this compound are not widely reported, extensive research has been conducted on creating MIPs for its aglycone, catechin, as well as other flavonoids like quercetin. mdpi.comresearchgate.netresearchgate.net

These studies typically use functional monomers like 4-vinylpyridine (B31050) or methacrylic acid, which can form hydrogen bonds with the hydroxyl groups of the flavonoid template. The resulting MIPs have demonstrated high binding capacity and selectivity, allowing for the efficient extraction of the target flavonoid from various samples. mdpi.comresearchgate.net This established methodology provides a strong foundation for developing highly selective MIPs for the isolation of this compound.

Table 5: Components for Synthesis of Flavonoid-Specific Molecularly Imprinted Polymers

| Component | Example | Function |

| Template | Quercetin, Catechin | The target molecule around which the polymer is formed. mdpi.comresearchgate.net |

| Functional Monomer | 4-Vinylpyridine, Methacrylic Acid | Interacts with the template via non-covalent bonds. researchgate.net |

| Cross-linker | Ethylene Glycol Dimethacrylate (EDMA) | Forms the porous polymer matrix. researchgate.net |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction. |

| Porogen | Toluene, Acetonitrile | A solvent that creates pores in the polymer structure. |

Structural Elucidation Techniques for Catechin 3 O Alpha L Rhamnopyranoside

Spectroscopic Analysis

Mass Spectrometry (MS) Applications

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for determining the elemental composition of Catechin (B1668976) 3-O-alpha-L-rhamnopyranoside. This method measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of an exact molecular formula.

In the analysis of related catechin glycosides, HR-ESI-MS has been effectively used to establish their molecular formulas. For instance, in the negative ion mode, a molecule of a catechin rhamnoside would typically show a deprotonated molecular ion [M-H]⁻. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition from the observed m/z value. The molecular formula for Catechin 3-O-alpha-L-rhamnopyranoside is established as C21H24O10. nih.govresearchgate.net This corresponds to a calculated exact mass of approximately 436.137 g/mol . nih.gov

Table 1: HR-ESI-MS Data for Catechin Glycoside Analysis

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C21H24O10 | nih.govresearchgate.net |

| Exact Mass (Calculated) | 436.13694696 g/mol | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

Note: The table presents typical data used in the structural elucidation of catechin glycosides based on established molecular formulas and related compound analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ekb.eg It is instrumental in isolating this compound from complex mixtures, such as plant extracts, and providing initial structural information.

In a typical LC-MS analysis, the sample is first passed through an HPLC column (e.g., a C18 column) which separates compounds based on their physicochemical properties. lcms.czresearchgate.net As the separated compounds elute from the column, they are introduced into the mass spectrometer.

The mass spectrometer provides two key pieces of information. First, it records the mass-to-charge ratio of the parent ion, which for this compound would correspond to its molecular weight. Second, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is fragmented, and the masses of the resulting fragment ions are measured. A characteristic fragmentation pattern for this compound involves the cleavage of the glycosidic bond, resulting in a neutral loss of the rhamnose moiety (a deoxyhexose, mass ≈ 146 Da). This would produce a prominent fragment ion corresponding to the catechin aglycone at an m/z of approximately 289 or 291, depending on the ionization mode and hydrogen arrangement. researchgate.netmac-mod.com This specific fragmentation confirms the presence of a catechin unit linked to a deoxyhexose sugar.

Table 2: Typical LC-MS Fragmentation Data for Catechin Glycosides

| Parent Ion (m/z) | Fragmentation | Resulting Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 437 [M+H]⁺ | Loss of deoxyhexose | 291 | Catechin aglycone | researchgate.net |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present. The UV spectrum of this compound is primarily dictated by the catechin aglycone, as the rhamnose sugar does not absorb significantly in the UV range.

The catechin structure contains two phenolic rings (the A and B rings) which act as chromophores. Typically, flavonoids of this type exhibit two main absorption bands in their UV spectra. The first band (Band II) appears in the range of 270–285 nm and is attributed to the electronic transitions in the A-ring (a resorcinol (B1680541) moiety). The second, often a shoulder (Band I), appears at a lower wavelength and is associated with the B-ring (a catechol moiety). For catechin itself, the maximum absorption wavelength (λmax) is consistently reported at approximately 280 nm. researchgate.net The attachment of the rhamnose sugar at the 3-O position does not significantly alter the chromophoric system, and thus, this compound is expected to exhibit a very similar UV spectrum. This technique is often used in conjunction with liquid chromatography (LC-DAD) for the preliminary identification of catechins in complex mixtures. researchgate.net

Table 3: Characteristic UV Absorption Data for Catechin Scaffolds

| Absorption Band | Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| Band II (λmax) | ~280 | A-ring (Benzoyl system) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. The IR spectrum of this compound displays a combination of absorption bands characteristic of both the catechin and rhamnose units.

Key features in the IR spectrum include:

A broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple phenolic and alcoholic hydroxyl groups.

Absorption bands around 1600–1630 cm⁻¹ and 1500–1520 cm⁻¹, which are indicative of C=C stretching vibrations within the aromatic rings of the catechin moiety. researchgate.net

A series of strong bands in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, corresponding to C-O stretching and O-H bending vibrations from the flavonoid backbone and the rhamnopyranoside ring. researchgate.net

Absorptions related to C-H stretching of the aromatic rings and the aliphatic CH, CH₂, and CH₃ groups of the sugar and the flavonoid's C-ring.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the flavonoid glycoside structure of the compound. researchgate.net

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3600 - 3200 | O-H stretching | Phenolic and alcoholic -OH | researchgate.net |

| 1630 - 1600 | C=C stretching | Aromatic ring | researchgate.net |

| 1520 - 1500 | C=C stretching | Aromatic ring | researchgate.net |

Chemical Derivatization and Hydrolysis for Structural Confirmation

While spectroscopic methods provide a wealth of structural information, chemical methods such as hydrolysis are crucial for unequivocally confirming the identity of the constituent units and the nature of their linkage.

For this compound, acid hydrolysis or enzymatic hydrolysis can be employed to cleave the O-glycosidic bond between the catechin aglycone and the rhamnose sugar. In a study on the related compound (-)-epicatechin-3-O-α-L-rhamnopyranoside, hydrolysis using the enzyme α-L-rhamnosidase specifically broke the glycosidic linkage. researchgate.net

The products of this hydrolysis are the catechin aglycone and the L-rhamnose sugar. These products can then be individually isolated and identified by comparing their chromatographic and spectroscopic properties with those of authentic standards. For example, the catechin moiety can be confirmed using HPLC by comparing its retention time to a (+)-catechin standard. The identity of the sugar as L-rhamnose can be confirmed using techniques like gas chromatography (GC) of its derivatized form.

This hydrolysis experiment provides definitive proof of three key structural features:

The identity of the aglycone as catechin.

The identity of the sugar as rhamnose.

The linkage of the rhamnose sugar to the catechin aglycone via an O-glycosidic bond at the 3-position.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (+)-Catechin |

| (-)-Epicatechin-3-O-α-L-rhamnopyranoside |

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthesis in Plants

The formation of Catechin (B1668976) 3-O-alpha-L-rhamnopyranoside in plants is a multi-step process originating from the general flavonoid biosynthetic pathway, followed by a specific glycosylation event. This compound has been isolated from plants such as Artocarpus lakoocha and Lannea kerstingii. medchemexpress.comnih.gov

Catechins are secondary metabolites synthesized via the flavonoid pathway, which is a well-characterized metabolic route in plants. researchgate.netsci.news The biosynthesis of the core catechin structure begins with the amino acid L-phenylalanine.

The key steps and enzymes involved are:

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid. mdpi.com

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid. researchgate.netmdpi.com

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by adding a Coenzyme A (CoA) molecule, forming 4-coumaroyl-CoA. researchgate.netmdpi.com

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in the flavonoid pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. researchgate.netresearchgate.net

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of the chalcone into a flavanone, typically naringenin. researchgate.netresearchgate.net

Flavanone 3-Hydroxylase (F3H): Hydroxylates the flavanone at the 3-position to form a dihydroflavonol, such as dihydrokaempferol (DHK). researchgate.netresearchgate.net

Dihydroflavonol 4-Reductase (DFR): Reduces the dihydroflavonol to a leucoanthocyanidin (flavan-3,4-diol). researchgate.netresearchgate.netnih.gov

Leucoanthocyanidin Reductase (LAR): This enzyme is crucial for the formation of (+)-catechin. It converts leucocyanidin into (+)-catechin, a 2,3-trans-flavan-3-ol. nih.govwikipedia.org

The resulting (+)-catechin molecule serves as the aglycone precursor for Catechin 3-O-alpha-L-rhamnopyranoside.

Table 1: Key Enzymes in the Biosynthesis of the Catechin Backbone

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Converts cinnamic acid to 4-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Synthesizes naringenin chalcone. |

| Chalcone Isomerase | CHI | Isomerizes chalcone to flavanone (naringenin). |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanone to dihydroflavonol. |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonol to leucoanthocyanidin. |

| Leucoanthocyanidin Reductase | LAR | Converts leucoanthocyanidin to (+)-catechin. |

Glycosylation is the final step in the biosynthesis of this compound, where a rhamnose sugar moiety is attached to the catechin core. This process, known as rhamnosylation, is catalyzed by a specific class of enzymes called rhamnosyltransferases. researchgate.net

These enzymes transfer a rhamnosyl group from a sugar donor, typically UDP-L-rhamnose, to an acceptor molecule—in this case, the hydroxyl group at the 3-position of the catechin backbone. nih.gov This enzymatic reaction is fundamental in the biosynthesis of various plant secondary metabolites. researchgate.net The availability of UDP-L-rhamnose can be a limiting factor, as it is also required for the synthesis of essential cell wall components like pectic polysaccharides. nih.gov Therefore, the rhamnosylation of flavonoids like catechin is part of a complex metabolic network that balances the allocation of resources between different biosynthetic pathways. nih.gov

Acyltransferases are enzymes that transfer acyl groups. In the context of flavonoid biosynthesis, certain types of acyltransferases are responsible for modifying the core flavonoid structure. Specifically, serine carboxypeptidase-like (SCPL) acyltransferases are involved in the biosynthesis of galloylated catechins, such as epigallocatechin gallate (EGCG). researchgate.net These enzymes catalyze the attachment of a galloyl group to the catechin molecule. While crucial for the diversification of catechins, this acylation process is distinct from glycosylation. The current literature primarily links SCPLs to galloylation, and a direct role for these specific acyltransferases in the rhamnosylation of catechin to form this compound has not been established.

Exogenous Biotransformation and Degradation

When ingested, catechins and their glycosides have generally low bioavailability, with a significant portion reaching the large intestine. nih.govwur.nl In this environment, they are subject to extensive metabolism by the resident microbiota.

In non-human biological systems, such as animal models used in research, the intestinal microbiota play a critical role in the biotransformation of flavonoids. The metabolic fate of this compound is dictated by the enzymatic capabilities of these gut microbes.

The microbial degradation of a flavonoid glycoside like this compound is expected to occur in a two-stage process.

Deglycosylation: The first and most critical step is the cleavage of the glycosidic bond. Intestinal bacteria produce a wide array of glycosidases that can hydrolyze the bond between the catechin aglycone and the rhamnose sugar. This releases the free (+)-catechin and a rhamnose molecule. Studies on other flavonoid glycosides have shown this initial deglycosylation to be a rapid process. acs.org

Degradation of the Aglycone: Once the catechin aglycone is released, it undergoes extensive degradation by the microbiota. The flavan-3-ol (B1228485) structure is broken down through a series of reactions, including C-ring cleavage. mdpi.com This catabolism results in the formation of various low-molecular-weight phenolic compounds. nih.govwur.nl Research on the microbial metabolism of (+)-catechin in pig cecum models has shown that it is almost completely metabolized within a few hours. acs.org

Key metabolites resulting from the microbial degradation of the catechin backbone include:

Phenyl-γ-valerolactones: A common class of metabolites formed from the breakdown of flavan-3-ols. nih.gov

Phenolic Acids: Smaller aromatic compounds such as 3,4-dihydroxyphenylpropionic acid and 4-hydroxybenzoic acid are frequently detected as end-products of catechin degradation. acs.org

Table 2: Common Microbial Metabolites of Catechin Degradation

| Metabolite Class | Example Compounds | Reference |

|---|---|---|

| Phenyl-γ-valerolactones | 5-(3',5'-dihydroxyphenyl)-γ-valerolactone | nih.gov |

| Phenolic Acids | 3,4-dihydroxyphenylpropionic acid | acs.org |

| 4-hydroxybenzoic acid | acs.org |

Ultimately, the biotransformation by intestinal microbiota converts the complex structure of this compound into simpler, more easily absorbable phenolic compounds. mdpi.com

Microbial Metabolism in Biological Systems (Non-Human)

Enzymatic Transformations (e.g., β-Glucuronidase Activity)

The initial and critical step in the biotransformation of flavonoid glycosides like this compound within the gastrointestinal tract is deglycosylation. This process is carried out by enzymes produced by the gut microbiota. For a rhamnoside, this involves the cleavage of the rhamnose sugar moiety from the catechin aglycone. Intestinal enzymes such as α-L-rhamnosidase and β-glucosidase are responsible for hydrolyzing these glycosidic bonds mdpi.com. This enzymatic action releases the catechin aglycone, which can then be absorbed or undergo further microbial metabolism nih.gov.

While the primary enzymatic action on this compound is deglycosylation, it is important to consider the subsequent enzymatic transformations that affect the catechin aglycone and its metabolites. After absorption, catechin and its initial metabolites undergo phase II metabolism, primarily in the liver and small intestine, where they are conjugated with glucuronic acid, sulfate, or methyl groups mdpi.com.

A key enzymatic activity in this context is that of β-glucuronidase mdpi.com. This enzyme is present in the gut and can deconjugate the glucuronide metabolites of catechins that are excreted back into the intestinal lumen via bile mdpi.com. This deconjugation process releases the aglycones or their metabolites, making them available for reabsorption or further microbial transformation. This enterohepatic recirculation can significantly influence the systemic exposure and biological activity of catechin-derived compounds. Bacterial genera known to possess β-glucuronidase activity include Ruminococcus, Bacteroides, and Faecalibacterium mdpi.com.

Formation of Phenolic Metabolites (e.g., Valerolactones, Phenylpropionic Acids, Phloroglucinol)

Following the initial enzymatic deglycosylation, the catechin aglycone is subjected to extensive degradation by the colonic microbiota. This process involves the breakdown of the characteristic flavonoid C6-C3-C6 structure into smaller, simpler phenolic compounds uea.ac.uk. These metabolites are often more readily absorbed than the parent compound and are considered to contribute significantly to its biological effects semanticscholar.org. The major classes of phenolic metabolites formed from catechin are valerolactones, phenylpropionic acids, and phloroglucinol.

The biotransformation pathway typically begins with the fission of the C-ring, leading to the formation of various intermediate compounds which are then further metabolized mdpi.com.

Valerolactones: A primary pathway in catechin degradation by gut microbiota leads to the formation of phenyl-γ-valerolactones. A key metabolite identified in numerous studies is 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone semanticscholar.orgnih.gov. The formation of these compounds is dependent on the action of gut bacteria, and their presence in plasma and urine is a clear indicator of microbial metabolism of catechins nih.gov.

Phenylpropionic Acids: The degradation of the catechin structure also yields various phenylpropionic acids. Microbial action can lead to the formation of compounds such as 3-(3′,4′-dihydroxyphenyl)propionic acid and 3-(4′-hydroxyphenyl)propionic acid mdpi.com. These metabolites are formed through a series of reactions following the initial C-ring cleavage nih.govnih.gov.

Phloroglucinol: Phloroglucinol (1,3,5-trihydroxybenzene) is another key metabolite derived from the degradation of the catechin A-ring nih.govresearchgate.net. It is formed following the cleavage of the flavonoid structure and is a common intermediate in the anaerobic degradation of many polyphenols researchgate.net. Phloroglucinol itself can be further metabolized by certain bacteria into smaller molecules like acetate (B1210297) and butyrate nih.gov.

The formation of these various phenolic metabolites from catechins is summarized in the table below.

| Precursor Compound | Key Microbial Action | Major Resulting Metabolites |

| Catechin | C-ring fission, dehydroxylation | 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone |

| Catechin | C-ring fission, subsequent side-chain modification | 3-(3′,4′-dihydroxyphenyl)propionic acid |

| Catechin | A-ring cleavage | Phloroglucinol |

Fungal Biodegradation of Related Procyanidins

Procyanidins, which are oligomers and polymers of catechin and epicatechin units, are structurally related to this compound. Their biodegradation by fungi offers insights into the enzymatic machinery capable of breaking down these complex flavonoids. Filamentous fungi, in particular, have demonstrated the ability to degrade procyanidins researchgate.net.

Research has shown that several fungal species can utilize procyanidins as a carbon source. Aspergillus niger has been identified as particularly efficient in this process mdpi.comnih.gov. Strains of A. niger produce extracellular enzymes that can depolymerize polymeric procyanidins nih.govresearchgate.net. The degradation process involves the cleavage of the interflavan bonds that link the catechin units, resulting in the release of smaller oligomers and monomers like catechin and epicatechin mdpi.comresearchgate.net.

The enzymatic activity responsible for this degradation is complex and may involve enzymes like tannase, which can hydrolyze ester bonds in galloylated catechins, and other yet-to-be-fully-characterized enzymes that cleave the C-C bonds of the procyanidin polymer researchgate.netfrontiersin.org. This fungal degradation is a key process in the recycling of these recalcitrant plant compounds in nature and is being explored for biotechnological applications, such as improving the nutritional value of tannin-rich animal feed researchgate.net.

C-Ring Fission Mechanisms

The cleavage of the heterocyclic C-ring is a pivotal event in the microbial metabolism of flavan-3-ols like catechin semanticscholar.org. This ring-opening step is essential for the subsequent formation of the smaller phenolic metabolites discussed previously. The process is carried out by anaerobic bacteria residing in the colon, such as Eggerthella lenta and Adlercreutzia equolifaciens semanticscholar.org.

The initial step in the C-ring fission of catechins is thought to produce an intermediate, 1-(3′,4′-dihydroxyphenyl)-3-(2′,4′,6′-trihydroxyphenyl)propan-2-ol semanticscholar.org. This molecule is the result of the opening of the C-ring. From this intermediate, further microbial transformations lead to the formation of phenyl-γ-valerolactones and phenylvaleric acids mdpi.com.

The degradation pathway is a multi-step process:

C-Ring Opening: The heterocyclic pyran C-ring is cleaved.

A-Ring Cleavage: The phloroglucinol moiety (A-ring) is degraded.

Dehydroxylation and Side-Chain Modification: The resulting molecules undergo further dehydroxylation and shortening of aliphatic side chains, leading to the array of smaller phenolic acids observed in circulation mdpi.com.

This microbial C-ring fission is a critical gateway, transforming the complex, poorly absorbed parent flavonoid into smaller, more bioavailable compounds that can enter systemic circulation and exert biological effects nih.gov.

Mechanistic Insights into Bioactivity Non Human and in Vitro Studies

Antioxidant Activity Mechanisms

The antioxidant capabilities of Catechin (B1668976) 3-O-alpha-L-rhamnopyranoside are multifaceted, involving direct interaction with reactive species and modulation of cellular enzymatic pathways. These mechanisms are foundational to its potential as a bioactive compound.

One of the primary antioxidant mechanisms of flavonoids is the direct scavenging of free radicals. This process involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. The antioxidant activity of catechins is largely attributed to the hydroxyl groups on their structure, which can deactivate radicals through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com

Catechin 3-O-alpha-L-rhamnopyranoside has demonstrated notable free radical scavenging capabilities in various assays. A study isolating the compound from the stem bark of Lannea kerstingii evaluated its antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The DPPH assay is a widely used method where the antioxidant compound reduces the stable DPPH radical to a non-radical form, a reaction that can be monitored by measuring the decrease in absorbance. mdpi.com The study found that this compound exhibited high radical scavenging activity. nih.gov

Another study on phytochemicals from Acacia confusa also identified this compound as a potent antioxidative compound based on its activity against DPPH radicals. nih.gov

| Assay | Source Organism | Result (EC₅₀) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Lannea kerstingii | 46.87 µg/ml | nih.gov |

Flavonoids, including catechins, can exert antioxidant effects by chelating transition metal ions, particularly iron (Fe) and copper (Cu). researchgate.net These metals can catalyze the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical, through Fenton-like reactions. mdpi.com By binding to these metal ions, catechins form stable complexes that prevent them from participating in these damaging redox reactions. nih.govfarmaciajournal.com The primary structural features responsible for metal chelation in flavonoids are the ortho-dihydroxyl groups (catechol group) in the B-ring and the presence of hydroxyl and carbonyl groups in the C-ring. researchgate.net

Beyond direct scavenging, catechins can indirectly exert antioxidant effects by enhancing the body's endogenous antioxidant defense system. This is primarily achieved through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. researchgate.net In the presence of oxidative stress or activators like catechins, Nrf2 dissociates from Keap1 and translocates to the nucleus. researchgate.netmdpi.com There, it binds to the antioxidant response element (ARE), leading to the increased expression of a suite of protective genes, including those for antioxidant enzymes. mdpi.com

Studies on the parent compound, (+)-catechin, have shown that it enhances Nrf2 nuclear translocation and increases the expression of Nrf2-dependent genes. nih.govresearchgate.net This leads to elevated levels and activity of key antioxidant enzymes such as:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govsigmaaldrich.commdpi.com

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. nih.gov

Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. nih.govsigmaaldrich.com

Research on a structurally related compound, Quercetin-3-O-α-L-rhamnopyranoside, also demonstrated increased activities of SOD and glutathione (GSH) and promotion of Nrf2 nuclear transfer. nih.gov Although specific research on this compound's role in this pathway is limited, its structural similarity to other Nrf2-activating flavonoids suggests it may operate through a similar mechanism.

Some flavonoids can act as antioxidants by inhibiting enzymes that generate reactive oxygen species. A key example of such a pro-oxidant enzyme is Xanthine (B1682287) Oxidase (XO). nih.govmdpi.com XO catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that produces superoxide radicals and hydrogen peroxide as byproducts. mdpi.commdpi.com Inhibition of XO can therefore reduce oxidative stress.

However, research on the bioactivities of phytochemicals from Acacia confusa twigs and branches specifically investigated the XO inhibitory effect of several compounds, including this compound. The study found that while the compound possessed good antioxidant activities, catechins, in general, had "apparently no XOD inhibitory effect". nih.gov This indicates that the antioxidant mechanism of this compound is likely dominated by free radical scavenging and other pathways rather than the inhibition of this particular pro-oxidant enzyme.

Anti-inflammatory Pathways

The anti-inflammatory properties of catechins are closely linked to their ability to modulate key signaling pathways and the secretion of inflammatory mediators.

Chronic inflammation involves the sustained production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). plos.orgmdpi.commdpi.com These cytokines are central to the inflammatory response. nih.govnih.gov

In vitro studies using the parent compound, catechin, have demonstrated its ability to significantly inhibit the gene expression and secretion of these pro-inflammatory cytokines in various cell models. plos.orgresearchgate.netresearchgate.net For instance, in TNF-α induced adipocytes, catechin inhibited the gene expression of IL-1α, IL-1β, and IL-6. plos.org Similarly, in lipopolysaccharide (LPS)-stimulated macrophage cells, catechin inhibited the secretion of TNF-α. researchgate.net

The primary mechanism for this effect is the inhibition of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. mdpi.comfrontiersin.org NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. nih.govfrontiersin.org Catechins have been shown to block the activation of NF-κB, thereby preventing its translocation to the nucleus and suppressing the transcription of its target inflammatory genes. plos.orgfrontiersin.org While these studies focus on the aglycone form (catechin), the shared flavonoid backbone suggests that this compound may exert similar anti-inflammatory effects by modulating these critical pathways.

| Cytokine | Cell Model | Stimulus | Effect of Catechin | Reference |

|---|---|---|---|---|

| TNF-α | RAW 264.7 Macrophages | LPS | Inhibited secretion | researchgate.net |

| IL-6 | 3T3-L1 Adipocytes | TNF-α | Inhibited gene expression | plos.org |

| IL-1β | 3T3-L1 Adipocytes | TNF-α | Inhibited gene expression | plos.org |

| IL-1α | 3T3-L1 Adipocytes | TNF-α | Inhibited gene expression | plos.org |

Currently, there is a notable scarcity of published research specifically investigating the detailed molecular mechanisms of this compound. The following sections reflect the limited availability of data directly addressing the interaction of this compound with key inflammatory and signaling pathways.

Inhibition of NF-κB Signaling Pathway

Direct evidence detailing the inhibitory effects of this compound on the NF-κB signaling pathway is not available in the current body of scientific literature. Broader studies on other catechin derivatives have explored such interactions, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Suppression of MAPK Pathways

Similar to the NF-κB pathway, there is no specific research available that demonstrates the suppressive effects of this compound on Mitogen-Activated Protein Kinase (MAPK) pathways in non-human or in vitro models.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes (e.g., COX-2)

The enzymatic inhibitory potential of this compound against Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes has not been specifically reported in published studies. While some research points to the anti-inflammatory properties of a related compound, (+)-catechin-3ꞌ-O-rhamnopyranoside, the precise mechanisms, including direct enzyme inhibition, have not been elucidated.

Regulation of Inducible Nitric Oxide Synthase (iNOS)

There is currently no available scientific data from in vitro or non-human studies that describes the regulatory effects of this compound on inducible Nitric Oxide Synthase (iNOS) expression or activity.

Anticancer Mechanisms (In Vitro Models)

The investigation into the potential anticancer mechanisms of this compound is a field with minimal specific data. The information presented below is based on the very limited preliminary findings and does not represent a comprehensive understanding of its anticancer properties.

Cell Cycle Arrest Induction

No studies have been identified that specifically investigate the ability of this compound to induce cell cycle arrest in cancer cell lines.

Apoptosis Induction (e.g., Caspase Activation, Bcl-2 Regulation)

Direct experimental evidence demonstrating the induction of apoptosis by this compound, including mechanisms such as caspase activation or the regulation of Bcl-2 family proteins, is not present in the current scientific literature.

Data Tables

Due to the lack of specific experimental data for this compound in the specified mechanistic pathways, data tables summarizing research findings cannot be generated at this time.

Modulation of Signal Transduction Pathways (e.g., PI3K/Akt, mTOR, ERK1/2)

Currently, there is a lack of specific research in the scientific literature detailing the direct effects of this compound on the PI3K/Akt, mTOR, or ERK1/2 signal transduction pathways. While the broader class of catechins has been studied for its interaction with these pathways, such data cannot be directly extrapolated to this specific rhamnoside derivative without dedicated experimental validation.

Inhibition of Cancer Cell Proliferation and Growth

The potential of this compound to inhibit the proliferation of cancer cells has been investigated in preliminary studies. One study screened a panel of compounds, including this compound, isolated from Dodonaea viscosa for their effects on several human cancer cell lines. science.gov The cell lines tested included MCF-7 (ductal breast carcinoma), A549 (lung cancer), and HS578T (ductal breast carcinoma). science.gov However, the specific results and efficacy of this compound in these proliferation assays were not detailed in the available literature, warranting further investigation to determine its anti-proliferative capabilities. science.gov

Suppression of Tumor Invasion and Metastasis (e.g., MMPs)

As of the current body of scientific literature, there are no specific studies that have investigated the role of this compound in the suppression of tumor invasion, metastasis, or its potential to inhibit matrix metalloproteinases (MMPs). This area remains un-investigated for this particular compound.

Attenuation of DNA Damage

The protective effects of this compound against DNA damage are suggested through its antioxidant properties. Research has demonstrated its capacity to scavenge reactive oxygen species (ROS). researchgate.netresearchgate.net By neutralizing these damaging free radicals, the compound may help prevent oxidative stress-induced DNA lesions. researchgate.net Gamma-ray irradiation is known to induce DNA damage through the production of ROS; the ROS scavenging effect of this compound suggests a potential role in mitigating such damage. researchgate.net

Table 1: Radical Scavenging Activity of this compound

| Radical Species | Scavenging Activity |

| DPPH Radical | Demonstrated |

| Hydroxyl Radical | Demonstrated |

| Superoxide Anion Radical | Demonstrated |

This table summarizes the types of radicals that this compound has been shown to scavenge in vitro. researchgate.net

Interaction with Protein Targets (e.g., Cysteine Thiol Residues)

In silico studies have provided insights into the potential molecular interactions of this compound with protein targets. A molecular modeling study investigating potential inhibitors of SARS-CoV-2 proteins demonstrated that this compound can effectively bind to the main protease. The analysis of this interaction revealed that this compound forms bonds with key active site residues, including the cysteine residue CYS145. This suggests a potential for covalent or non-covalent interaction with cysteine thiol groups within protein active sites, a mechanism common for many bioactive polyphenols.

Neuroprotective Mechanisms

Protection against Oxidative Stress and Neuroinflammation

The neuroprotective potential of this compound is primarily linked to its antioxidant and anti-inflammatory properties. Its demonstrated ability to scavenge free radicals indicates a capacity to protect neural cells from oxidative stress, which is a key factor in the pathogenesis of neurodegenerative diseases. researchgate.netresearchgate.net Furthermore, some research suggests that flavonoids, including this compound, may exert a neuroprotective effect by reducing neuroinflammatory reactions. researchgate.net This includes the potential to inhibit inflammatory mediators, although direct experimental evidence for this compound's action on specific neuroinflammatory pathways is still needed.

Anti-apoptotic Effects on Neuronal Cells

Current scientific literature lacks specific in vitro or non-human studies investigating the direct anti-apoptotic effects of this compound on neuronal cells. Research on related catechin compounds has explored anti-apoptotic pathways, but these findings cannot be directly attributed to the 3-O-alpha-L-rhamnopyranoside derivative.

Modulation of Amyloid-β Plaque Aggregation

There is no available research from in vitro or non-human studies that specifically examines the influence of this compound on the aggregation of amyloid-β plaques. While the broader class of catechins has been a subject of interest in amyloid research, specific data for this glycoside is not present in the current body of scientific work.

Influence on Tau Protein Phosphorylation

Specific investigations into the effects of this compound on the phosphorylation of tau protein in non-human and in vitro models have not been reported in the existing scientific literature.

Regulation of Alpha-Synuclein (B15492655) Levels

The role of this compound in the regulation of alpha-synuclein levels has not been specifically studied. Consequently, there is no available data from non-human or in vitro studies on this topic.

Impact on Neurotransmitter Levels (e.g., Dopamine)

There is a lack of specific research on the direct impact of this compound on neurotransmitter levels, including dopamine, in non-human or in vitro settings.

Cholinesterase (AChE, BChE) and Tyrosinase Inhibition (for related compounds)

No studies were identified that evaluated the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Similarly, research on its potential as a tyrosinase inhibitor is not available in the current literature.

Enzyme Inhibition Studies (Excluding Human Therapeutic Targets)

This compound has been evaluated for its inhibitory effects on several enzymes from non-human sources, particularly microbial and venom-related enzymes.

Isolated from the stem bark of Lannea kerstingii, the compound demonstrated significant antimicrobial activity against a panel of bacteria and fungi. africaresearchconnects.comnih.gov It was shown to be active against Methicillin-Resistant Staphylococcus aureus (MRSA), S. aureus, B. subtilis, E. coli, K. pneumoniae, S. typhi, S. dysentariae, C. albicans, and C. tropicalis. nih.gov The minimum inhibitory concentration (MIC) for most of these susceptible organisms was found to be between 6.25 and 12.5 μg/ml. nih.govresearchgate.net The minimum bactericidal or fungicidal concentration (MBC/MFC) ranged from 12.5 to 50.0 μg/ml. nih.govresearchgate.net However, the compound was inactive against vancomycin-resistant enterococci, Proteus mirabilis, and C. ulcerans. nih.gov

| Organism | Zone of Inhibition (mm) | MIC (μg/ml) | MBC/MFC (μg/ml) |

|---|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 25.0±0.2 | 6.25 | 12.5 |

| Staphylococcus aureus | 22.0±0.1 | 6.25 | 12.5 |

| Bacillus subtilis | 35.0±0.2 | 6.25 | 12.5 |

| Escherichia coli | 30.0±0.1 | 6.25 | 25.0 |

| Klebsiella pneumoniae | 29.0±0.2 | 6.25 | 25.0 |

| Shigella dysenteriae | 32.0±0.1 | 6.25 | 25.0 |

| Salmonella typhi | 28.0±0.1 | 12.5 | 50.0 |

| Candida albicans | 26.0±0.2 | 12.5 | 50.0 |

| Candida tropicalis | 24.0±0.1 | 12.5 | 50.0 |

Furthermore, a study on (+)-catechin-3ꞌ-O-rhamnopyranoside isolated from Neocarya macrophylla stem bark investigated its effect against snake venom. The compound was found to be 33.7% effective in inhibiting the hydrolytic actions of the Phospholipase A2 (PLA2) enzyme from Naja nigricollis (spitting cobra) venom. researchgate.net

| Enzyme | Source | Inhibition (%) |

|---|---|---|

| Phospholipase A2 (PLA2) | Naja nigricollis venom | 33.7% |

Phospholipase A2 (PLA2) Enzyme Inhibition

This compound has demonstrated inhibitory activity against venom phospholipase A2 (PLA2) enzymes in preclinical research. One study investigated the potential of (+)-catechin-3ꞌ-O-rhamnopyranoside, isolated from the stem bark of Neocarya macrophylla, to neutralize the enzymatic activity of PLA2 from the venom of the black-necked spitting cobra, Naja nigricollis. The findings revealed that the compound was 33.7% effective in inhibiting the hydrolytic actions of the N. nigricollis PLA2 enzyme. tandfonline.comtandfonline.com This inhibitory effect was noted to be lower than that of the standard antivenom serum used as a positive control in the study. tandfonline.com

Phospholipase A2 enzymes are known to play a critical role in venom toxicity by breaking down phospholipids (B1166683) at the sn-2 position, which leads to the production of lysophospholipids and fatty acids. mdpi.comnih.gov These products can cause cellular damage and inflammation. The ability of this compound to partially inhibit this enzymatic activity suggests a potential mechanism for mitigating the local and systemic effects of envenomation.

Carbohydrate Digestive Enzyme Inhibition (e.g., Alpha-glucosidase, Alpha-amylase)

While direct studies on this compound are limited, research on related catechin compounds provides insight into the potential for inhibition of carbohydrate-digesting enzymes. In vitro studies have extensively documented that flavonoids, particularly flavan-3-ols like catechin and its derivatives, can inhibit α-glucosidase and α-amylase, enzymes crucial for the breakdown of complex carbohydrates into absorbable simple sugars. nih.govnih.govfrontiersin.org

The structural characteristics of catechins play a significant role in their inhibitory activity. For instance, studies on various catechins from sources like green tea have shown that those with a gallate group (gallated catechins) are generally more potent inhibitors of α-glucosidase than their non-gallated counterparts. nih.gov For example, epigallocatechin gallate (EGCG) has been identified as a strong inhibitor of α-glucosidase. nih.gov Conversely, non-gallated catechins have been described as weak inhibitors of this enzyme. nih.gov

Regarding α-amylase, some studies suggest that catechin derivatives can exhibit inhibitory effects, although often weaker than their impact on α-glucosidase. nih.gov The mode of inhibition by these related compounds is often competitive, suggesting they may bind to the active site of the enzymes. nih.gov The collective evidence on the catechin class of flavonoids points towards a potential, yet unconfirmed, activity for this compound in the modulation of these key digestive enzymes.

Viral Protease Inhibition (e.g., SARS-CoV-2 3CLpro for related catechins)

In the search for antiviral agents, computational studies have explored the potential of various natural compounds to inhibit viral enzymes. One such study focused on the main protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. This in silico research investigated the binding affinity of several compounds isolated from Neocarya macrophylla, including this compound (referred to as catechin-3-rhamnoside in the study), to the active site of the SARS-CoV-2 3CLpro.

The molecular docking analysis revealed that this compound exhibited a strong binding affinity for the protease. It achieved the highest docking score among the tested compounds, which also included catechin, epicatechin, and quercetin (B1663063). The binding energies for the most stable conformation against the SARS-CoV-2 main protease ranged from -8.0 to -6.9 kcal/mol, with this compound demonstrating the highest score.

Furthermore, the analysis indicated that all the tested ligands, including this compound, interacted with key amino acid residues in the active site of the protease, such as HIS41 and CYS145. These computational findings suggest that this compound may act as an inhibitor of SARS-CoV-2 3CLpro, though these results are based on computational modeling and await confirmation from in vitro or in vivo experimental studies.

Cytochrome P450 (P450) Isozyme Inhibition (e.g., CYP1A1, CYP1A2)

Direct experimental data on the inhibitory effects of this compound on cytochrome P450 (P450) isozymes are not currently available. However, studies on other catechin derivatives provide some indication of how this class of compounds might interact with these crucial drug-metabolizing enzymes.

Research investigating various green tea catechins has shown differential inhibitory effects on P450 enzymes, with the presence or absence of a gallate moiety appearing to be a key determinant of activity. For instance, non-gallated catechins have been found to not inhibit CYPs, while gallated catechins have been shown to inhibit several CYP isozymes, with the exception of CYP2D6. Specifically, epigallocatechin gallate (EGCG) has been identified as a strong inhibitor of CYP1A2.

The potential for flavonoids to inhibit CYP1A2 has been extensively reviewed, and they are recognized as a class of compounds with significant inhibitory capabilities. Given that this compound is a non-gallated catechin, it might be hypothesized that its inhibitory effect on P450 enzymes would be minimal, in line with the findings for other non-gallated catechins. However, without direct experimental evidence, this remains speculative.

Induction of Phase II Metabolizing Enzymes

There is a lack of direct research on the specific ability of this compound to induce phase II metabolizing enzymes. However, the broader class of catechins has been studied for its effects on cellular defense mechanisms, including the activation of pathways that regulate the expression of these enzymes.

Phase II enzymes play a crucial role in detoxification by catalyzing the conjugation of xenobiotics, making them more water-soluble and easier to excrete. The expression of many of these enzymes is regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govnih.govfrontiersin.org

Studies on various catechins, particularly epigallocatechin-3-gallate (EGCG) from green tea, have shown that they can activate the Nrf2 pathway. nih.govnih.gov This activation leads to the upregulation of several downstream targets, including phase II enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govfrontiersin.org The activation of the Nrf2/ARE pathway by catechins is considered a key mechanism behind their cytoprotective effects against oxidative stress and inflammation. nih.govresearchgate.net While these findings relate to other catechins, they suggest a potential, yet uninvestigated, mechanism by which this compound could also influence cellular detoxification and antioxidant defenses.

Antimicrobial and Antiparasitic Actions

Activity against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)

This compound has demonstrated notable antimicrobial activity against a range of bacterial strains in vitro. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

In one study, Catechin 3-O-rhamnoside isolated from Lannea kerstingii was tested against several clinical isolates. The compound showed significant activity, with zones of inhibition ranging from 22.0±0.1 to 35.0±0.2 mm. The minimum inhibitory concentration (MIC) for these bacteria was found to be between 6.25 and 12.5 μg/ml, while the minimum bactericidal concentration (MBC) ranged from 12.5 to 50.0 μg/ml.

Another study investigating (+)-catechin-3ꞌ-O-rhamnopyranoside from Neocarya macrophylla also reported potent antimicrobial effects. The mean zones of inhibition against the tested organisms, including S. aureus, E. coli, and P. aeruginosa, were between 28 and 36 mm. tandfonline.com The MIC values in this study ranged from 6.25 to 25.0 µg/mL, and the MBC values were between 12.5 and 50.0 µg/mL. tandfonline.com

The mechanism of antibacterial action for catechins, in general, is thought to involve damage to the bacterial cell membrane. For instance, in E. coli, it has been suggested that catechins can interact with outer membrane porin proteins, inhibiting their function and disrupting the transport of essential molecules, which ultimately leads to growth inhibition. fao.orgelsevierpure.com For S. aureus, catechins may suppress the activity of toxins and bind to the cell membrane. nih.gov

The following table summarizes the in vitro antimicrobial activity of this compound against selected bacterial strains from the available literature.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | 28 - 36 | 6.25 - 25.0 | 12.5 - 50.0 |

| Escherichia coli | 28 - 36 | 6.25 - 25.0 | 12.5 - 50.0 |

| Pseudomonas aeruginosa | 28 - 36 | 6.25 - 25.0 | 12.5 - 50.0 |

Antifungal Activity (e.g., C. albicans, C. krusei)

In vitro studies have demonstrated that (+)-catechin-3ꞌ-O-rhamnopyranoside possesses significant antifungal properties against pathogenic yeasts, including Candida albicans and Candida krusei. Research involving this compound, isolated from the stem bark of Neocarya macrophylla, has provided quantitative data on its efficacy. researchgate.net